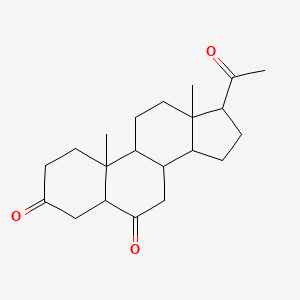

5-beta-Pregnane-3,6,20-trione

Description

Overview of Pregnane (B1235032) Steroid Classes in Biological Systems

Pregnane steroids are a major class of steroid hormones characterized by a 21-carbon skeleton, known as the pregnane nucleus. taylorandfrancis.com They are derived from the precursor molecule pregnenolone, which itself is synthesized from cholesterol. ontosight.ai This class of steroids is pivotal in a multitude of biological functions, including reproduction, metabolism, and immune responses. ontosight.ai Progestogens, such as progesterone (B1679170), are perhaps the most well-known pregnanes and serve as crucial precursors for the synthesis of other steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.gov

The biological significance of pregnane steroids is deeply tied to their interaction with specific steroid hormone receptors, which in turn modulate gene expression and cellular signaling pathways. ontosight.aiontosight.ai The stereochemistry of the pregnane molecule, particularly at the C5 position, results in two distinct series: 5-alpha-pregnanes and 5-beta-pregnanes. This structural difference influences their biological activity and metabolic fate. taylorandfrancis.com Metabolites of pregnane steroids are found throughout biological systems and their study is essential for understanding both normal physiology and pathological states, such as disorders of steroid metabolism. ontosight.ai

Academic Significance of Pregnane-Trione Structures in Steroid Metabolism Research

Pregnane structures featuring three ketone (oxo) groups, known as pregnane-triones, are of significant academic interest as they often represent key intermediates or end-products in metabolic pathways. The study of these molecules provides valuable insights into the enzymatic processes that govern steroid hormone biosynthesis and catabolism.

For instance, research into the metabolism of progesterone by various microorganisms, such as Bacillus species, has revealed the formation of pregnane-trione derivatives. nih.gov One study identified metabolites like 14-hydroxy-5-alpha-pregnane-3,6,20-trione and 11-alpha-hydroxy-5-alpha-pregnane-3,6,20-trione, demonstrating the microbial capacity to introduce multiple ketone groups onto the pregnane skeleton. nih.gov Such research is important for preparing potentially valuable steroid derivatives for further study. nih.gov

In human metabolism, various pregnane-triones are recognized as intermediates in the C21-steroid hormone metabolic pathway. ontosight.aihmdb.cahmdb.ca For example, 17alpha,21-Dihydroxy-5beta-pregnane-3,11,20-trione is an intermediate in the pathway leading to cortolone, formed from cortisone (B1669442). hmdb.ca The study of these metabolites is crucial for diagnosing and understanding congenital adrenal hyperplasia and other enzymatic deficiencies that affect steroid synthesis. hmdb.cahmdb.ca

Furthermore, certain 5-beta-reduced pregnane steroids have been shown to have regulatory roles. 5-beta-pregnanedione, a metabolite of progesterone, can stimulate the synthesis of cytochrome P450, a vital enzyme system in steroidogenesis. nih.gov This highlights the intricate feedback mechanisms where metabolites can influence the production of their precursors and other hormones. The presence of multiple ketone groups, as seen in trione (B1666649) structures, significantly alters the polarity and receptor-binding affinity of the steroid molecule, making them a key focus in structure-activity relationship studies. cymitquimica.com

Table 1: Examples of Studied Pregnane-Trione Derivatives

| Compound Name | Context of Study | Reference |

|---|---|---|

| 14-hydroxy-5-alpha-pregnane-3,6,20-trione | Microbial metabolite of progesterone | nih.gov |

| 11-alpha-hydroxy-5-alpha-pregnane-3,6,20-trione | Microbial metabolite of progesterone | nih.gov |

| 17alpha,21-Dihydroxy-5beta-pregnane-3,11,20-trione | Intermediate in human C21-steroid metabolism | hmdb.ca |

| 21-Hydroxy-5beta-pregnane-3,11,20-trione | Intermediate in human C21-steroid metabolism | ontosight.aihmdb.ca |

| 5A-pregnane-3,11,20-trione | Research chemical for studying steroid metabolism | cymitquimica.com |

Current Research Landscape and Knowledge Gaps regarding 5-beta-Pregnane-3,6,20-trione

Despite the established significance of the broader classes of 5-beta-pregnanes and pregnane-triones, the specific compound This compound remains largely uncharacterized in scientific literature. It is commercially available from chemical suppliers as a rare chemical intended for early discovery research. sigmaaldrich.com This commercial status itself points to a significant knowledge gap, as the responsibility is placed on the researcher to confirm the product's identity and purity, indicating a lack of extensive, publicly available analytical data. sigmaaldrich.com

The primary knowledge gaps for this compound include:

Biological Activity: There is a lack of published studies investigating the specific biological effects of this compound. While related 5-beta-pregnane metabolites have shown activity, such as influencing erythropoiesis or acting as neurosteroids, the activity profile of this compound is unknown. nih.gov

Endogenous Occurrence: It has not been definitively identified as a natural metabolite in humans or other species. While many pregnane derivatives have been isolated and characterized from biological samples, this compound is not among them in the reviewed literature.

Metabolic Pathways: The specific enzymatic reactions that would lead to the formation of this compound, and the subsequent metabolic fate of the compound, have not been elucidated.

Synthesis and Characterization: While likely synthesizable from progesterone or other pregnane precursors, detailed synthetic routes and comprehensive spectroscopic characterization are not widely published. ontosight.ai

The current research landscape, therefore, presents an open field for investigation. Future research could focus on synthesizing this compound and screening it for biological activity, particularly its potential interaction with steroid receptors like the pregnane X receptor (PXR), which is known to bind a wide array of pregnane derivatives and regulate metabolism and inflammation. wjgnet.comnih.govnih.gov Furthermore, advanced analytical techniques could be employed to search for this specific metabolite in biological samples to determine if it plays an endogenous role in steroid metabolism.

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3 |

InChI Key |

MRURHGKZPVRRKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of 5 Beta Pregnane 3,6,20 Trione

Precursor Steroid Utilization in 5-beta-Pregnane-3,6,20-trione Formation

The biosynthesis of this compound originates from foundational steroid hormones, which undergo structural modifications to yield the final product.

Progesterone (B1679170) as a Metabolic Precursor

Progesterone is the primary metabolic precursor for the synthesis of 5β-pregnane derivatives. The critical initial step in this pathway is the reduction of the double bond between carbons 4 and 5 (Δ⁴) in the A-ring of progesterone. This reaction is catalyzed by the enzyme steroid 5β-reductase (AKR1D1), which specifically produces the 5β-configuration, leading to the formation of 5β-pregnane-3,20-dione, also known as 5β-dihydroprogesterone. researchgate.netmdpi.comebi.ac.uk This conversion is irreversible and is a key branching point from which various other 5β-pregnane steroids are derived. mdpi.com Gut bacteria, such as certain species of Clostridium, have been identified as possessing 5β-reductase enzymes capable of this conversion. nih.gov

Intermediates in Pregnane (B1235032) and Androstane (B1237026) Metabolic Cascades

Following the initial reduction of progesterone, a multi-step cascade is required to introduce the ketone group at the C-6 position. The pathway to this compound logically proceeds through key intermediates.

5β-Pregnane-3,20-dione : This is the first major intermediate formed directly from progesterone by 5β-reductase. nih.gov

6-Hydroxy-5β-pregnane-3,20-dione : The subsequent step involves the introduction of a hydroxyl group at the C-6 position of 5β-pregnane-3,20-dione. This hydroxylation reaction is a common step in steroid metabolism. The likely intermediate would be 6β-hydroxy-5β-pregnane-3,20-dione. sigmaaldrich.com

5β-Pregnane-3,6,20-trione : The final step is the oxidation (dehydrogenation) of the 6-hydroxyl group to a ketone group, yielding the target compound.

This proposed pathway is based on established principles of steroid metabolism, where reduction is followed by hydroxylation and subsequent oxidation to form a ketone.

Table 1: Proposed Biosynthetic Pathway from Progesterone

| Step | Precursor | Enzymatic Reaction | Product |

|---|---|---|---|

| 1 | Progesterone | 5β-Reduction | 5β-Pregnane-3,20-dione |

| 2 | 5β-Pregnane-3,20-dione | 6-Hydroxylation | 6-Hydroxy-5β-pregnane-3,20-dione |

| 3 | 6-Hydroxy-5β-pregnane-3,20-dione | 6-Dehydrogenation (Oxidation) | This compound |

Microbial Biotransformation Pathways Leading to Pregnane-Triones

Microorganisms are widely utilized for their ability to perform highly specific and efficient modifications of steroid molecules. These biotransformations are crucial for the synthesis of complex steroids that are difficult to produce through chemical methods alone.

Identification of Specific Microorganisms in Conversion Processes (e.g., Bacillus stearothermophilus, Geobacillus kaustophilus)

The thermophilic bacteria Bacillus stearothermophilus (reclassified as Geobacillus stearothermophilus) and Geobacillus kaustophilus are known for their robust steroid-transforming capabilities at high temperatures. researchgate.netwikipedia.org Research has specifically demonstrated that Geobacillus kaustophilus can modify progesterone into a variety of oxygenated derivatives. nih.gov

However, it is crucial to note that while these microorganisms produce a pregnane-trione, studies have identified the product as the stereoisomer 5-alpha-pregnane-3,6,20-trione . nih.gov Incubation of progesterone with G. kaustophilus at 65°C resulted in seven different metabolites, including the 5α-isomer of the pregnane-trione. nih.gov Although direct synthesis of the 5β-isomer by these specific species is not documented in the available research, their demonstrated ability to introduce a ketone at the C-6 position of a pregnane skeleton is highly significant.

Table 2: Identified Metabolites from Progesterone Biotransformation by Geobacillus kaustophilus

| Metabolite |

|---|

| 6β/6α-hydroxyprogesterone |

| 20-hydroxyprogesterone |

| 6β/6α-20-dihydroxyprogesterone |

| 5α-Pregnane-3,6,20-trione |

| 3β-hydroxy-5α-pregnane-6,20-dione |

Hydroxylation Reactions in Microbiological Steroid Transformations

Hydroxylation is a fundamental reaction in microbial steroid transformation, involving the insertion of a hydroxyl (-OH) group into the steroid nucleus. mdpi.com This reaction is typically catalyzed by monooxygenase enzymes and is a key step in creating the necessary intermediates for further oxidation.

The formation of a 6-oxo group, as seen in this compound, necessitates an initial hydroxylation at the C-6 position. Microorganisms like Bacillus stearothermophilus have been shown to hydroxylate progesterone at the 6α and 6β positions, producing 6α-hydroxyprogesterone and 6β-hydroxyprogesterone. nih.gov This demonstrates the presence of the enzymatic machinery required to functionalize the C-6 position, which is a prerequisite for the eventual formation of a 6-keto steroid.

Dehydrogenation and Side-Chain Degradation in Microbial Bioconversions

Dehydrogenation is the enzymatic process of removing hydrogen, which in steroid metabolism typically refers to the oxidation of a hydroxyl group to a ketone group. This reaction is catalyzed by dehydrogenase or oxidase enzymes. The formation of the three ketone groups in this compound at positions C-3, C-6, and C-20 from hydroxylated precursors would be accomplished via dehydrogenation. For instance, the conversion of a 6-hydroxy intermediate to the final 6-oxo product is a dehydrogenation step.

Side-chain degradation is another major class of microbial steroid transformation. This process involves the cleavage of the carbon side-chain at the C-17 position, often leading to the formation of androstane derivatives (C19 steroids) from pregnanes (C21 steroids). While this is a common and important biotransformation, it is not involved in the synthesis of this compound, as this molecule retains the original C21 pregnane structure.

Mammalian Metabolic Pathways Yielding Related Pregnane Triones

The biosynthesis of this compound is not as direct as that of many primary steroid hormones. Instead, it is understood to be a downstream metabolite arising from the modification of more common pregnane derivatives. The foundational step in the formation of 5-beta-pregnane structures is the reduction of progesterone by the enzyme 5-beta-reductase (SRD5B1). This enzymatic action converts progesterone into 5-beta-dihydroprogesterone (5β-pregnane-3,20-dione), a key intermediate in the 5-beta-pregnane metabolic cascade.

Following the formation of the 5-beta-pregnane backbone, further modifications, such as hydroxylations at various carbon positions, can occur. The introduction of a ketone group at the C-6 position, which characterizes this compound, is believed to proceed through a hydroxylation step followed by oxidation. Specifically, a 6-hydroxylase enzyme would first introduce a hydroxyl group at the C-6 position of a 5-beta-pregnane precursor. Subsequently, a dehydrogenase enzyme would oxidize this hydroxyl group to a ketone, yielding the trione (B1666649) structure. While the metabolism of 5-alpha-pregnanes, including 6-hydroxylation, has been more extensively studied, the pathways for 5-beta isomers are understood to follow analogous enzymatic logic.

Role in Alternative Androgen Biosynthesis Pathways

Classical androgen biosynthesis proceeds through a well-defined pathway involving dehydroepiandrosterone (DHEA) and androstenedione, leading to the production of testosterone. However, alternative routes, often termed "backdoor pathways," have been identified that bypass testosterone in the synthesis of the potent androgen dihydrotestosterone (DHT). These pathways are particularly significant in certain physiological and pathological states.

While the backdoor pathways predominantly feature 5-alpha-reduced pregnane intermediates, the potential involvement of 5-beta-pregnane derivatives is an area of ongoing investigation. The accumulation of progesterone and 17α-hydroxyprogesterone in certain conditions can lead to an increased flux through these alternative pathways. The initial 5-beta-reduction of progesterone is a key step that could potentially divert precursors into a 5-beta-specific backdoor pathway. Although less characterized than their 5-alpha counterparts, 5-beta-pregnane metabolites can serve as substrates for the same enzymatic machinery, such as 3α-hydroxysteroid dehydrogenases and CYP17A1 (17α-hydroxylase/17,20-lyase), that are critical for the progression of the backdoor pathway. The presence of a ketone at the C-6 position in this compound suggests a further level of metabolic processing that could influence the availability of precursors for androgen synthesis.

Formation of C11-oxy C21 Steroids and Their Subsequent Transformations

The formation of C11-oxygenated (C11-oxy) C21 steroids is another important branch of steroid metabolism, leading to the synthesis of glucocorticoids and other biologically active molecules. The key enzyme in this process is 11β-hydroxylase (CYP11B1), which introduces a hydroxyl group at the C-11 position of pregnane precursors.

The metabolism of C11-oxy C21 steroids can also intersect with alternative androgen synthesis pathways. For instance, 21-deoxycortisol, a C11-oxy C21 steroid, can be metabolized via a backdoor pathway to generate C11-oxygenated androgens. This pathway involves the action of 5α-reductase and other steroidogenic enzymes.

Enzymology of Pregnane Steroid Modification and 5 Beta Pregnane 3,6,20 Trione Genesis

Characterization of Steroid-Transforming Enzyme Systems

The transformation of pregnane (B1235032) steroids is orchestrated by several key enzyme families that catalyze specific modifications at various positions on the steroid nucleus. These modifications are crucial for the generation of a diverse array of steroid hormones and their metabolites, including 5-beta-Pregnane-3,6,20-trione.

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily, plays a pivotal role in the metabolism of pregnanes. These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. In the context of pregnane metabolism, they function as hydroxysteroid dehydrogenases (HSDs), reversibly oxidizing or reducing hydroxyl and keto groups at various positions on the steroid nucleus.

The AKR1C family consists of four well-characterized isoforms in humans: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes exhibit distinct but often overlapping substrate specificities and are involved in the metabolism of progestins, androgens, and estrogens. Their activity is crucial for regulating the biological potency of steroid hormones. For instance, AKR1C1 is a potent 20α-HSD, primarily inactivating progesterone (B1679170) by reducing its C20 ketone. AKR1C2 and AKR1C4, on the other hand, function as 3α-HSDs, while AKR1C3 acts as a 17β-HSD.

In the pathway leading to this compound, a 3-ketosteroid dehydrogenase would be responsible for the presence of the ketone group at the C-3 position. This is a common feature in many biologically active steroids and their metabolites.

| Enzyme | Primary Function | Key Substrates in Pregnane Metabolism |

|---|---|---|

| AKR1C1 | 20α-Hydroxysteroid Dehydrogenase | Progesterone |

| AKR1C2 | 3α-Hydroxysteroid Dehydrogenase | 5α/5β-dihydroprogesterone |

| AKR1C3 | 17β-Hydroxysteroid Dehydrogenase | Androstenedione |

| AKR1C4 | 3α-Hydroxysteroid Dehydrogenase | 5α/5β-dihydroprogesterone |

The reduction of the double bond between carbons 4 and 5 in the A-ring of pregnane precursors is a critical step that determines the three-dimensional structure and biological activity of the resulting steroid. This reaction is catalyzed by two distinct types of enzymes: 5α-reductases (SRD5A) and 5β-reductases.

5α-Reductases (SRD5A): These enzymes catalyze the irreversible reduction of the Δ4-double bond to yield a 5α-pregnane, where the A and B rings of the steroid nucleus are in a trans configuration. There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3.

5β-Reductases: In contrast, 5β-reductases catalyze the formation of a 5β-pregnane, resulting in a cis configuration between the A and B rings. In humans, the primary enzyme responsible for this reaction is AKR1D1. The resulting bent shape of 5β-reduced steroids significantly influences their interaction with receptors and other enzymes. The "5-beta" designation in this compound directly points to the action of a 5β-reductase in its formation.

The initial step in the genesis of this compound from a Δ4-3-keto precursor like progesterone would be the stereospecific reduction of the A-ring by a 5β-reductase, leading to the characteristic A/B cis ring junction.

Cytochrome P450 (CYP) enzymes are a large and diverse superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. In steroidogenesis, CYPs are responsible for catalyzing highly specific hydroxylation reactions at various positions on the steroid nucleus. These hydroxylations are often the rate-limiting steps in the biosynthesis of steroid hormones.

The introduction of a ketone group at the C-6 position of this compound strongly suggests an initial hydroxylation at this position, followed by oxidation. Several CYP enzymes are known to exhibit steroid 6β-hydroxylase activity, with CYP3A4 being a prominent example in humans. wikipedia.org This enzyme is known to metabolize a wide range of steroids, including cortisol, by introducing a hydroxyl group at the 6β-position. wikipedia.org The subsequent oxidation of the newly introduced 6β-hydroxyl group to a ketone would then be catalyzed by a hydroxysteroid dehydrogenase, likely a member of the AKR superfamily.

Regio- and Stereoselectivity of Enzymatic Reactions in Pregnane Modification

Enzymatic reactions in steroid metabolism are characterized by their high degree of regio- and stereoselectivity, ensuring the precise formation of specific steroid products.

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on the substrate molecule. For instance, CYP3A4 exhibits a preference for hydroxylation at the 6β-position of many steroid substrates. wikipedia.org The active site of the enzyme dictates the orientation of the steroid, exposing a particular carbon atom to the reactive heme-oxygen species.

Stereoselectivity is the enzyme's ability to distinguish between stereoisomers or to create a specific stereoisomer from a prochiral substrate. The actions of 5α- and 5β-reductases are prime examples of stereoselectivity, leading to the formation of distinct A/B ring junctions. Similarly, hydroxysteroid dehydrogenases often exhibit stereospecificity, producing either α- or β-hydroxy steroids. The formation of this compound is a testament to the stereospecificity of 5β-reductase.

The precise regio- and stereoselectivity of these enzymes are determined by the specific amino acid residues within their active sites, which interact with the steroid substrate through a combination of hydrogen bonds, and hydrophobic interactions. These interactions orient the substrate in a specific manner, allowing for the catalytic reaction to occur at a defined position and with a defined stereochemistry.

Cellular Mechanisms of Enzyme Biosynthesis and Activity Control in Steroid Bioconversion

The biosynthesis and activity of steroid-transforming enzymes are tightly regulated at the cellular level to maintain steroid homeostasis. This regulation occurs through several mechanisms:

Transcriptional Regulation: The expression of genes encoding steroidogenic enzymes is controlled by a complex network of transcription factors. These factors can be activated or repressed by various signaling molecules, including hormones and growth factors. For example, the expression of many CYP genes is regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). These receptors act as sensors for a wide range of endogenous and xenobiotic compounds, allowing the cell to adapt its steroid-metabolizing capacity in response to environmental cues.

Post-translational Modifications: The activity of steroid-transforming enzymes can also be modulated by post-translational modifications, such as phosphorylation. These modifications can alter the enzyme's catalytic efficiency, substrate affinity, or stability.

Substrate and Product Inhibition: The activity of some enzymes can be inhibited by high concentrations of their substrates or by the accumulation of their products. This feedback mechanism helps to prevent the overproduction of specific steroids.

Cofactor Availability: The activity of many steroid-metabolizing enzymes, particularly the HSDs and reductases, is dependent on the availability of cofactors such as NADPH and NAD+. The cellular ratio of these cofactors can therefore influence the direction and rate of steroid conversions.

The intricate interplay of these regulatory mechanisms ensures that the production of this compound and other pregnane derivatives is precisely controlled to meet the physiological needs of the organism.

Molecular and Cellular Interactions of Pregnane Trione Structures

Nuclear Receptor Modulation by Pregnane (B1235032) Derivatives

Pregnane derivatives, including trione (B1666649) structures, are recognized as ligands for several nuclear receptors, most notably the Pregnane X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR). These receptors function as xenobiotic sensors, detecting the presence of foreign and endogenous compounds and initiating a transcriptional response to metabolize and eliminate them.

Pregnane X Receptor (PXR) Activation and Ligand Binding Promiscuity

The Pregnane X Receptor (PXR), also known as NR1I2, is a ligand-activated transcription factor that plays a central role in sensing foreign toxic substances and upregulating the expression of proteins involved in their detoxification and clearance. wikipedia.org PXR is activated by a wide array of endogenous and exogenous chemicals, including a variety of steroids like progesterone (B1679170) and its metabolites. wikipedia.org

The activation of PXR is dependent on ligand binding. nih.gov This binding initiates a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). wikipedia.orgnih.gov This PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the regulatory regions of target genes, thereby activating their transcription. nih.govnih.gov

A defining characteristic of PXR is its remarkable ligand binding promiscuity. The receptor's ligand-binding domain (LBD) features a large, spherical, and flexible hydrophobic pocket. oup.commdpi.com This structural feature allows PXR to accommodate a wide variety of structurally diverse compounds, making it a generalized sensor for hydrophobic toxins rather than a receptor for a single specific ligand. oup.comnih.gov The flexibility of the LBD is central to the receptor's ability to conform to ligands that differ significantly in size and shape. ingentaconnect.com

Table 1: Characteristics of Pregnane X Receptor (PXR)

| Feature | Description |

|---|---|

| Receptor Type | Nuclear Receptor (NR1I2) |

| Primary Function | Xenobiotic and endobiotic sensor |

| Activation | Ligand-dependent |

| Key Ligands | Pregnanes, steroids, bile acids, various drugs |

| Mechanism | Forms a heterodimer with RXR upon activation, binds to PXR response elements (PXREs) on DNA |

| Ligand Binding Domain | Large, flexible, hydrophobic pocket accommodating diverse ligands |

Constitutive Androstane Receptor (CAR) Interactions with Steroids

The Constitutive Androstane Receptor (CAR; NR1I3) is another key nuclear receptor that functions as a sensor for both endogenous and foreign substances, sharing functional overlap with PXR. wikipedia.org CAR is involved in the regulation of genes responsible for drug metabolism and bilirubin (B190676) clearance. wikipedia.org While some steroids act as ligands, the interaction can be complex; for instance, androstane metabolites have been shown to deactivate CAR. wikipedia.org Some pregnane steroids, such as 5β-pregnane-3,20-dione, are known to interact with CAR. nih.gov

Unlike PXR, CAR can be activated through both direct ligand binding and indirect, ligand-independent mechanisms. nih.gov Indirect activation often involves the nuclear translocation of the receptor without a direct ligand interaction. nih.gov However, direct binding of ligands, including certain steroids, can also occur, leading to the receptor's activation. medchemexpress.com Like PXR, activated CAR forms a heterodimer with RXR to regulate gene transcription. wikipedia.org

Structural Basis for PXR/CAR Recognition and Ligand Specificity

The ability of PXR and CAR to recognize a wide array of ligands stems from the unique architecture of their ligand-binding domains (LBDs).

The LBD of PXR is notably large and malleable, with a volume of approximately 1150 ų, which is significantly larger than that of many other nuclear receptors. nih.gov This large, hydrophobic pocket, combined with a flexible loop that can adjust to accommodate ligands of varying sizes, is the primary structural basis for its promiscuity. nih.govnih.gov The LBD is composed of a three-layered α-helical sandwich and a unique five-stranded antiparallel β-sheet, which contributes to its distinct structure. mdpi.comnih.gov

CAR also possesses a large and flexible hydrophobic ligand pocket, which accounts for its ability to bind a diverse range of compounds. nih.gov Although there is significant overlap in the types of compounds that can activate PXR and CAR, there are also marked pharmacological differences between them, as well as species-specific variations in ligand recognition. nih.govmedchemexpress.com The structural differences in their LBDs, though both are flexible, are responsible for these distinctions in ligand specificity. nih.gov

Table 2: Comparison of PXR and CAR Ligand-Binding Domains (LBDs)

| Feature | Pregnane X Receptor (PXR) | Constitutive Androstane Receptor (CAR) |

|---|---|---|

| LBD Volume | ~1150 ų | Large, but generally smaller than PXR |

| Key Structural Feature | Large, spherical, flexible pocket; unique 5-stranded β-sheet | Flexible, hydrophobic pocket |

| Activation | Primarily ligand-dependent | Ligand-dependent and ligand-independent |

| Ligand Overlap | Shares many ligands with CAR | Shares many ligands with PXR |

| Species Specificity | High degree of species-specific ligand recognition | High degree of species-specific ligand recognition |

Interactions with Other Intracellular Receptors and Signaling Pathways

Beyond nuclear receptors, pregnane derivatives can modulate other critical intracellular targets, particularly those involved in neurotransmission.

GABA-A Receptor Modulation by Neurosteroid Pregnane Analogues

Certain pregnane steroid analogues, often referred to as neurosteroids, are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.comnih.gov The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov

Gene Expression Regulation Mediated by Pregnane-Receptor Complexes

The binding of a pregnane ligand, such as 5-beta-Pregnane-3,6,20-trione, to PXR or CAR is the initiating step in a cascade that culminates in altered gene expression. nih.gov The primary function of this pathway is the transcriptional regulation of genes encoding proteins involved in the metabolism and transport of xenobiotics and endobiotics. wikipedia.orgnih.gov

Upon activation and heterodimerization with RXR, the PXR/RXR or CAR/RXR complex binds to specific response elements in the promoter regions of target genes. nih.govnih.gov This binding event recruits a suite of coactivator proteins, which facilitate the assembly of the transcriptional machinery and lead to the induction of gene expression. mdpi.com

Key target genes regulated by these complexes include members of the cytochrome P450 (CYP) superfamily of enzymes, such as CYP3A4 and CYP2B6, which are responsible for Phase I metabolism of a vast number of drugs and other compounds. wikipedia.orgresearchgate.net Additionally, these receptors regulate Phase II conjugating enzymes (e.g., sulfotransferases and glutathione-S-transferases) and Phase III transporters (e.g., MDR1), which are crucial for the detoxification and elimination of metabolites. wikipedia.orgnih.gov Therefore, the interaction of pregnane-trione structures with these nuclear receptors is a critical mechanism for cellular defense and maintaining metabolic homeostasis. frontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5β-pregnane-3,20-dione |

| Allopregnanolone |

| Androstanol |

| Progesterone |

Transcriptional Regulation of Endogenous Metabolizing Enzymes and Transporters

The biotransformation and elimination of both endogenous and exogenous compounds are critically dependent on the coordinated action of metabolizing enzymes and drug transporters. The expression of the genes encoding these proteins is tightly controlled by a network of transcription factors, among which nuclear receptors play a pivotal role. For pregnane-trione structures, the interaction with these receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), is a key mechanism through which they can modulate the disposition of various substances. While direct research on this compound is not extensively available in public literature, the broader family of pregnane derivatives has been studied, providing insights into their potential regulatory functions.

Pregnane compounds can act as ligands for PXR and CAR, which are transcription factors that regulate the expression of a wide array of genes involved in the transport and metabolism of drugs, environmental chemicals, and endogenous molecules like bile acids and bilirubin. nih.gov Upon activation by a ligand, these nuclear receptors typically form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements located in the promoter regions of target genes, initiating the transcription of these genes. wikipedia.org

The activation of PXR is a ligand-dependent process. nih.gov Once a ligand binds, PXR partners with RXR to transcriptionally activate its target genes. nih.gov PXR is a key regulator of the expression of genes involved in various stages of drug metabolism and transport. nih.gov Phase I drug-metabolizing enzymes regulated by PXR include several cytochrome P450 enzymes (CYPs), carboxylesterases, and dehydrogenases. nih.gov PXR also upregulates the expression of phase II conjugating enzymes and phase III transport proteins. wikipedia.org

CAR, another member of the nuclear receptor superfamily, also regulates a broad spectrum of genes involved in drug metabolism and transport. nih.gov Similar to PXR, CAR can be activated by a variety of natural compounds. nih.gov

The activation of PXR and CAR by pregnane derivatives can lead to the induction of several key metabolizing enzymes and transporters, as detailed in the following tables.

Table 1: PXR-Mediated Transcriptional Regulation of Key Metabolizing Enzymes

| Enzyme Family | Specific Enzyme | Function | PXR-Mediated Effect |

| Cytochrome P450 (Phase I) | CYP3A4 | Oxidation of a wide range of xenobiotics and endogenous steroids. wikipedia.orgtaylorandfrancis.com | Upregulation wikipedia.orgtaylorandfrancis.com |

| CYP2B6 | Metabolism of various drugs and xenobiotics. taylorandfrancis.com | Upregulation taylorandfrancis.com | |

| CYP2C8/9 | Metabolism of numerous therapeutic drugs. | Upregulation | |

| UDP-Glucuronosyltransferases (Phase II) | UGT1A1 | Glucuronidation of bilirubin and various xenobiotics. doi.org | Upregulation doi.orgresearchgate.net |

| UGT1A9 | Glucuronidation of a variety of compounds. doi.org | Upregulation doi.org |

Table 2: PXR-Mediated Transcriptional Regulation of Key Transporters

| Transporter Family | Specific Transporter | Function | PXR-Mediated Effect |

| ATP-binding cassette (ABC) transporters | Multidrug Resistance Protein 1 (MDR1/ABCB1) | Efflux of a broad range of xenobiotics. wikipedia.org | Upregulation wikipedia.org |

| Solute carrier (SLC) transporters | Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1) | Hepatic uptake of endogenous compounds and drugs. nih.gov | Regulation nih.gov |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3) | Hepatic uptake of various compounds. nih.gov | Regulation nih.gov |

It is important to note that while the general mechanisms of PXR and CAR activation by pregnane structures are established, the specific effects of this compound on these pathways have not been definitively characterized in the available scientific literature. However, based on the known activity of structurally related pregnane derivatives, it is plausible that this compound could also modulate the expression of these critical enzymes and transporters, thereby influencing the metabolic landscape of the cell. For instance, a study on 5β-pregnane-3α,20β-diol showed it did not affect the transcriptional activity of the UGT1A1 enhancer-promoter complex, even with the presence of CAR or PXR. nih.gov This highlights the specificity of interaction and underscores the need for direct experimental validation for each specific pregnane derivative.

Synthetic and Biocatalytic Approaches for 5 Beta Pregnane 3,6,20 Trione and Its Analogues

Microbial Biotransformation as a Biotechnological Tool

Microbial biotransformation has emerged as a powerful and environmentally conscious tool for the synthesis and modification of steroid compounds. nih.govslideshare.net This approach utilizes microorganisms or their enzymes to perform specific chemical reactions on a substrate. ramauniversity.ac.in The synthesis of steroidal active pharmaceutical ingredients (APIs), including sex hormones and corticosteroids, now often combines microbiological and chemical processes. frontiersin.org

Advantages over Conventional Chemical Synthesis: Regio- and Stereospecificity, Mild Reaction Conditions

Microbial biotransformation offers significant advantages over traditional chemical synthesis methods for steroid production. frontiersin.orgmdpi.com One of the primary benefits is the high degree of regio- and stereospecificity . ramauniversity.ac.infrontiersin.orgresearchfloor.org Microorganisms can introduce functional groups, such as hydroxyl groups, into specific positions on the steroid nucleus that are often difficult to access through chemical means. frontiersin.orgnih.gov This enzymatic precision allows for the creation of desired isomers with high selectivity, avoiding the formation of unwanted byproducts. ramauniversity.ac.inresearchfloor.org For example, microbial hydroxylation can be used to selectively introduce hydroxyl groups at various positions on the steroid D-ring, such as the 16α position, a reaction that is challenging to achieve with chemical methods. nih.govasm.org

Another key advantage is the use of mild reaction conditions . nih.govfrontiersin.orgmdpi.com Biotransformations are typically carried out in aqueous media at or near neutral pH and ambient temperatures and pressures. nih.gov This contrasts sharply with many chemical syntheses that require harsh conditions, such as extreme temperatures, pressures, and pH levels, as well as the use of potentially hazardous reagents and organic solvents. nih.govramauniversity.ac.in The milder conditions of biotransformation make the processes more environmentally friendly and can lead to cost savings in industrial applications. frontiersin.orgmdpi.com

Furthermore, microbial systems can carry out multiple consecutive reactions in a single operational step, streamlining the synthetic process. frontiersin.org This can significantly reduce the number of steps required compared to a purely chemical synthesis route, as demonstrated in the production of cortisone (B1669442) where microbial conversion steps led to a more competitive and robust industrial process. frontiersin.org

Strategies for Enhancing Bioprocess Productivity and Selectivity

Several strategies are employed to enhance the productivity and selectivity of steroid bioprocesses. A major challenge in these bioconversions is the low aqueous solubility of steroid substrates, which can limit the efficiency of the reaction. nih.gov

To address this, various approaches have been developed:

Genetic and Metabolic Engineering: The genetic modification of microbial strains is a primary strategy to improve performance. nih.govnih.gov This can involve increasing the copy number of genes that encode for key enzymes in the desired metabolic pathway or deleting genes responsible for the formation of undesirable byproducts. nih.govnih.gov For instance, in Mycobacterium neoaurum, deleting genes involved in steroid core degradation has been shown to improve the yield of desired intermediates like androst-4-ene-3,17-dione (AD). nih.gov Similarly, overexpressing specific genes can enhance the selectivity of the process. nih.gov

Optimization of Culture Conditions: The productivity of microbial transformations is highly dependent on factors such as the composition of the culture medium, temperature, pH, and aeration. mdpi.com Optimizing these parameters can significantly improve the yield and efficiency of the bioconversion process. mdpi.com

Use of Solubilizing Agents: To overcome the poor water solubility of steroids, agents like cyclodextrins can be added to the reaction medium. srce.hr These molecules can form inclusion complexes with the steroid, increasing its solubility and bioavailability to the microbial cells. srce.hr

Resting Cell Bioconversion: Using resting cells instead of growing cells can be an effective strategy. srce.hr This approach separates the cell growth phase from the biotransformation phase, allowing for higher substrate concentrations and potentially higher product yields. srce.hr

These strategies, often used in combination, are crucial for developing economically viable and efficient industrial-scale steroid biotransformations. nih.govbenthamscience.com

Chemical Synthesis Strategies for Pregnane-Trione Skeletons

While biotransformation offers significant advantages, chemical synthesis remains a cornerstone for the production and modification of steroid skeletons, including pregnane-triones.

Derivatization and Structural Modification of Steroid Precursors

The chemical synthesis of pregnane-trione skeletons often starts with readily available steroid precursors. nih.govmagtechjournal.com Through a series of chemical reactions, these precursors are modified to introduce the desired functional groups and stereochemistry. nih.gov The structural modification of steroids is an active area of research, with a focus on creating novel derivatives with enhanced biological activity. magtechjournal.com

The synthesis of complex steroids like pregnane (B1235032) derivatives often involves a multi-step process. nih.govrsc.org For example, the synthesis of 7- and 8-dehydro derivatives of pregnane-3,17α,20-triols has been achieved from 17α-hydroxypregnenolone diacetate through a series of regio- and stereoselective transformations. nih.gov The introduction of functional groups at various positions on the steroid nucleus, such as the A-ring, is a common strategy to create a diverse range of analogues. magtechjournal.com The synthesis of novel pregnane derivatives with heterocyclic rings, such as triazole or imidazole, has also been reported, starting from precursors like 16-dehydropregnenolone (B108158) acetate. nih.gov

Oxidation and Reduction Reactions in Pregnane Synthesis

Oxidation and reduction reactions are fundamental transformations in the chemical synthesis of pregnane derivatives. numberanalytics.com These reactions are crucial for introducing and interconverting keto and hydroxyl groups at specific positions on the steroid backbone. nih.gov

The choice of reagents for these transformations is critical to achieve the desired selectivity. For instance, the reduction of a 3-keto group in the 5β-pregnane series to a 3β-hydroxyl group can be achieved using a Meerwein-Ponndorf reduction under specific conditions. cdnsciencepub.com Conversely, the oxidation of hydroxyl groups to ketones can be accomplished using various oxidizing agents. The synthesis of 3α-hydroxy-5α-pregnan-20-one from 5α-pregnane-3,20-dione has been demonstrated using potassium trisiamylborohydride as a reducing agent. nih.gov

A study on the synthesis of 3α,6β,17,20α-tetrahydroxy-5β-pregnan-11-one 6-hemisuccinate illustrates the complexity of these reactions. rsc.org This synthesis involved the introduction of a 6β-hydroxy group into 17α-hydroxypregn-4-ene-3,11,20-trione, followed by catalytic hydrogenation to establish the 5β-configuration. rsc.org Subsequent selective reduction of the ketone groups at C-3 and C-20 was then performed. rsc.org

Immobilization Techniques for Enzymes and Whole Cells in Steroid Bioconversion

To improve the efficiency, stability, and reusability of biocatalysts in steroid transformations, immobilization techniques are widely employed. bohrium.comnih.gov Both isolated enzymes and whole microbial cells can be immobilized on various support materials. nih.govnih.gov

Common immobilization methods include:

Adsorption: This method involves the physical binding of enzymes or cells to the surface of an inert carrier, such as DEAE-cellulose or silica (B1680970). nih.govnih.gov

Entrapment: In this technique, the biocatalyst is enclosed within the porous matrix of a polymer gel, like polyacrylamide or calcium alginate. nih.govnih.govresearchgate.net

Covalent Bonding: This involves the formation of covalent bonds between the enzyme or cell and a reactive insoluble support. nih.gov

Cross-linking: This method uses bifunctional or multifunctional reagents to create cross-links between enzyme molecules, forming a water-insoluble aggregate. ajol.info

The choice of immobilization technique and support material depends on the specific application and the nature of the biocatalyst. nih.gov

Data Tables

Table 1: Comparison of Synthetic Approaches for Steroid Analogs

| Feature | Microbial Biotransformation | Chemical Synthesis |

| Specificity | High regio- and stereospecificity ramauniversity.ac.infrontiersin.org | Can be less specific, often requiring protecting groups |

| Reaction Conditions | Mild (ambient temperature, neutral pH) nih.govfrontiersin.org | Often requires harsh conditions (high temp, extreme pH) nih.gov |

| Environmental Impact | Generally lower, "greener" processes mdpi.com | Can generate more hazardous waste |

| Reaction Steps | Can perform multiple steps in one pot frontiersin.org | Often requires multiple, sequential steps nih.gov |

| Substrate Scope | Can be limited by enzyme specificity | Broader substrate scope generally possible |

Table 2: Examples of Immobilization Techniques in Steroid Bioconversion

| Biocatalyst | Steroid Transformation | Immobilization Method | Support Material | Reference |

| Corynebacterium simplex cells | Hydrocortisone to Prednisolone | Entrapment | Collagen | wiley.com |

| Nocardia erythropolis cells | 1,4-dien-3-oxo-steroids to 4-en-3-oxo-steroids | Adsorption | DEAE-cellulose, Silica | nih.gov |

| Curvularia lunata spores | Cortexolone to Cortisol | Entrapment | Calcium Alginate | researchgate.net |

Advanced Analytical Methodologies for Pregnane Steroid Analysis

Chromatographic Separation Techniques

Chromatography is fundamental to steroid analysis, providing the necessary separation of structurally similar compounds, isomers, and isobars from complex biological extracts before their detection and quantification. The choice of chromatographic technique depends on the specific analytical goal, such as purification, quantification, or broad-spectrum profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pregnane (B1235032) steroids due to its versatility in handling compounds with a wide range of polarities without the need for chemical derivatization. It is extensively used for both the purification of specific steroids from synthesis reactions or biological extracts and for their precise quantification. researchgate.netmdpi.com

Researchers utilize different HPLC modes for steroid separation. Normal-phase HPLC (NP-HPLC) on silica (B1680970) or diol-bonded columns can effectively separate non-polar steroids, while reversed-phase HPLC (RP-HPLC) using columns like C18 is the most common method for analyzing steroids in aqueous biological fluids. mdpi.comnih.govbioline.org.br For instance, in a study on progesterone (B1679170) metabolism by a Bacillus species, HPLC was employed to determine the relative percentages of the resulting metabolites, which included closely related pregnane triones such as 11-alpha-hydroxy-5-alpha-pregnane-3,6,20-trione. nih.gov The separation power of HPLC is crucial, as many steroid isomers cannot be distinguished by mass spectrometry alone and require chromatographic resolution first. sciex.com

The following table summarizes typical conditions used in the HPLC analysis of pregnane steroids, demonstrating the variety of stationary and mobile phases employed to achieve optimal separation.

| Steroid/Sample Type | Column | Mobile Phase | Detection | Reference |

| Pregnane Steroids | Supelco Ascentis® Si (Normal Phase) | n-hexane/dichloromethane (1:1) | - | nih.gov |

| Pregnane Steroids | XDB-C18 (Reversed Phase) | Methanol/Water (80:20) | UV | mdpi.com |

| Pregnane Steroids | Inersil ODS (Reversed Phase) | - | Refractive Index (RI) | waocp.org |

| 3,11,20-trione-5α-H-pregnane | SiliaBDA0002881813500000052.dtC18 | - | Diode Array | google.com |

Table 1: Examples of HPLC Systems for Pregnane Steroid Analysis.

Thin-Layer Chromatography (TLC) serves as a valuable, cost-effective, and rapid method for the preliminary analysis and screening of steroid metabolites. bioline.org.brbioline.org.brnih.gov Its advantages include the ability to analyze multiple samples simultaneously and the use of various detection methods, with detection limits often in the low nanogram range. bioline.org.brbioline.org.br TLC is particularly useful for monitoring the progress of chemical reactions or biotransformations and for purifying samples before analysis by more sensitive techniques. researchgate.net

In steroid research, TLC has been used to identify the production of specific metabolites. For example, TLC combined with HPLC was used to demonstrate that the embryonic brain actively metabolizes progesterone to produce 5β-dihydroprogesterone (5β-pregnane-3,20-dione), a structurally related compound to 5-beta-Pregnane-3,6,20-trione. ebi.ac.uk High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity, allowing for the quantitative determination of various steroid classes, including androgens, corticosteroids, and gestagens, with results comparable to those from gas chromatography. nih.gov

The choice of the stationary phase (e.g., silica gel) and the mobile phase is critical for separating steroids based on their polarity.

| Steroid Class | Stationary Phase | Mobile Phase | Detection | Reference |

| Androgens & Gestagens | HPTLC Silica | Dichloromethane/cyclohexane/acetone (70:25:5) | Fluorescence after derivatization | nih.gov |

| Corticosteroids | HPTLC Silica | Diethylether/isooctane/isopropanol (70:25:5) | Fluorescence after derivatization | nih.gov |

| Anabolic Androgens | HPTLC Silica | Two-dimensional development with different solvent systems | UV (366nm) after H2SO4 treatment | bioline.org.br |

Table 2: Representative TLC Systems for Steroid Separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the comprehensive profiling of steroids in complex biological mixtures. oup.comoup.com Its high chromatographic resolution makes it exceptionally suitable for separating closely related isomers that may be indistinguishable by other methods. researchgate.net For the analysis of steroids, which are generally non-volatile, a chemical derivatization step is required to convert them into more volatile and thermally stable derivatives, for instance, by silylation. tohoku.ac.jpgla.ac.uk

GC-MS remains a premier discovery tool in clinical steroid investigations, capable of identifying and quantifying a wide array of metabolites in a single run. researchgate.netnih.gov For example, GC-MS analysis of rat brain extracts has been used to identify numerous pregnane derivatives, including related structures like 4-pregnen-3,6,20-trione. ucl.ac.uk The combination of gas chromatography for separation and mass spectrometry for detection provides high specificity and sensitivity, enabling the construction of detailed steroid metabolite profiles. oup.comresearchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of steroids due to its unparalleled sensitivity and specificity. When coupled with a chromatographic inlet, it allows for the confident characterization of target analytes like this compound, even in minute quantities within intricate biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative steroid analysis in many clinical and research laboratories. sciex.comtohoku.ac.jp This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS methods are highly specific and can simultaneously detect multiple analytes, making them ideal for metabolomics studies and the generation of comprehensive steroid profiles. nih.gov

The development of standardized LC-MS/MS assays allows for the routine determination of a large panel of steroid hormones from a single sample. nih.gov For instance, methods have been developed to quantify over a dozen steroids, including progestogens, androgens, and corticosteroids, from small volumes of serum. nih.govnih.gov The high sensitivity of LC-MS/MS is essential for measuring low-concentration hormones. nih.gov This approach has been validated for its accuracy and reliability and is increasingly replacing less specific immunoassays in clinical diagnostics. nih.govmdpi.com The analysis of progesterone metabolites, which include various 5α- and 5β-pregnane derivatives, is effectively achieved using LC-MS/MS, which requires minimal sample preparation and no derivatization. researchgate.net

| Analyte Class | Sample Type | Ionization Mode | Key Advantage | Reference |

| Endogenous Steroids | Serum | ESI | High accuracy and sensitivity from small sample volumes | nih.gov |

| 16 Steroid Hormones | Serum | ESI | Standardized kit-format for routine clinical diagnostics | nih.gov |

| Progesterone Metabolites | Cell Culture Media | ESI | No derivatization required, high sensitivity | researchgate.net |

| Adrenal Steroids | Urine | ESI | High-throughput analysis for detecting malignancy | endocrine-abstracts.org |

Table 3: Applications of LC-MS/MS in Steroid Metabolite Profiling.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with great confidence. nih.govlcms.cz This capability is invaluable for the structural elucidation of unknown metabolites and for distinguishing between compounds with very close molecular weights. sciex.com When coupled with liquid chromatography (LC-HRMS), it offers a powerful platform for both quantitative and qualitative analysis of steroids. lcms.czthermofisher.com

LC-HRMS can perform robust and sensitive quantitative analyses that are comparable to those achieved with tandem quadrupole instruments. lcms.czthermofisher.com A significant advantage of HRMS is its ability to operate in full-scan acquisition mode, which provides an overview of all detectable ions in a sample, allowing for retrospective data analysis and the identification of unexpected metabolites without prior targeting. lcms.czthermofisher.com This is particularly useful in discovery-based metabolomics. HRMS has been successfully applied to quantify a wide range of endogenous steroids in complex matrices like plasma and hair, demonstrating its suitability for routine research and clinical applications. lcms.cznih.gov The high resolving power of instruments like time-of-flight (TOF) mass spectrometers is essential for separating analyte signals from background interferences, thereby increasing analytical specificity. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the structural elucidation of steroids, providing detailed insight into the molecular framework, stereochemistry, and conformation. For complex molecules like pregnane derivatives, NMR allows for the unambiguous assignment of proton and carbon signals, which is fundamental to confirming identity and purity. High-resolution NMR, often at frequencies greater than 600 MHz, is typically recommended to achieve the necessary spectral dispersion for these complex molecules. mdpi.com

¹H and ¹³C NMR Applications in Pregnane Derivative Identification

One-dimensional (1D) ¹H and ¹³C NMR spectra are the cornerstones of structural analysis for pregnane steroids like this compound. The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons it represents. The ¹³C NMR spectrum, which is often proton-decoupled to yield singlets for each carbon, indicates the number of unique carbon atoms and their electronic environment.

In the ¹³C NMR spectrum, the carbonyl carbons (C-3, C-6, and C-20) of this compound are expected to resonate at very low fields (δ 200–220 ppm), providing a clear indication of the ketone functionalities. rsc.org The chemical shifts of the quaternary carbons (C-10 and C-13) and the methyl carbons (C-18 and C-19) are also key identifiers. The stereochemistry at the A/B ring junction (5β in this case) significantly influences the chemical shifts of the carbons within these rings.

While specific, experimentally derived ¹H and ¹³C NMR data for this compound are not widely published, representative chemical shifts can be predicted based on extensive data available for related pregnane and androstane (B1237026) derivatives. rsc.orgresearchgate.net The following tables provide illustrative ¹H and ¹³C NMR data for key positions in a generic 5-beta-pregnane trione (B1666649) skeleton.

Interactive Table: Representative ¹H NMR Chemical Shifts for a 5-beta-Pregnane Trione Skeleton

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H₃-18 | ~0.65 | s | Angular methyl group at C-13 |

| H₃-19 | ~1.05 | s | Angular methyl group at C-10 |

| H₃-21 | ~2.15 | s | Acetyl group methyl at C-20 |

| H-5 | ~1.60 | m | Proton at the A/B ring junction |

| Various CH/CH₂ | 0.9 - 2.8 | m | Complex overlapping signals of the steroid backbone |

Interactive Table: Representative ¹³C NMR Chemical Shifts for a 5-beta-Pregnane Trione Skeleton

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

| C-3 | ~212 | Ketone carbonyl |

| C-6 | ~210 | Ketone carbonyl |

| C-20 | ~209 | Ketone carbonyl |

| C-18 | ~13 | Angular methyl carbon |

| C-19 | ~24 | Angular methyl carbon |

| C-21 | ~31 | Acetyl group methyl carbon |

| C-5 | ~54 | A/B ring junction carbon |

| C-10 | ~38 | Quaternary carbon |

| C-13 | ~44 | Quaternary carbon |

| C-14 | ~53 | Tertiary carbon |

| C-17 | ~63 | Tertiary carbon |

Note: The chemical shifts presented are estimates based on related structures and are for illustrative purposes. Actual values for this compound would require experimental measurement.

The identification of pregnane derivatives is often complicated by significant signal overlap in the ¹H NMR spectrum, where many of the methylene (B1212753) and methine protons of the steroid core resonate in a narrow region, creating complex and entangled splitting patterns. mdpi.com Therefore, while 1D NMR is fundamental, it is often insufficient for complete and unambiguous structural assignment, necessitating the use of more advanced techniques.

2D NMR Techniques for Complex Steroid Structure Elucidation

Two-dimensional (2D) NMR spectroscopy is a powerful methodology essential for untangling the complex spectral data of steroids and establishing definitive structural connectivity. rsc.orgnih.gov These experiments correlate NMR signals based on different parameters, providing a more complete picture of the molecular structure.

¹H-¹H Correlation Spectroscopy (COSY) is one of the most common 2D NMR experiments. It identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. nih.gov A cross-peak in a COSY spectrum between two proton signals indicates that they are coupled. This technique is invaluable for tracing out the proton-proton connectivity within each ring of the pregnane steroid framework and along the C-17 side chain. acgpubs.orgfrontiersin.org

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Single Quantum Correlation, correlates the chemical shift of a proton directly with the chemical shift of the carbon to which it is attached. mdpi.comnih.gov This experiment is crucial for assigning the ¹³C signals based on the more readily assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a direct C-H bond, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) is a key experiment for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). rsc.orgnih.govmdpi.com This long-range correlation is particularly useful for identifying and placing non-protonated quaternary carbons, such as C-5, C-10, and C-13 in the pregnane skeleton, by observing their correlations to nearby methyl and methine protons. nih.govacgpubs.org For example, the protons of the C-18 and C-19 methyl groups would show HMBC correlations to the adjacent quaternary carbons, confirming their positions. It is also instrumental in confirming the location of carbonyl groups by observing correlations from adjacent protons to the carbonyl carbon signal. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. nih.gov This is critical for determining the stereochemistry of the steroid. For instance, NOESY can confirm the cis-fusion of the A and B rings in the 5β-pregnane series by showing a spatial correlation between the C-19 methyl protons and the axial proton at C-4. rsc.org

Together, these 2D NMR techniques provide a comprehensive toolkit for the de novo structural elucidation and verification of complex pregnane steroids like this compound, allowing for the complete and unambiguous assignment of nearly all proton and carbon signals. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 5 Beta Pregnane 3,6,20 Trione

Elucidation of Novel Biosynthetic Enzymes and Pathways Involving Pregnane (B1235032) Triones

The biosynthesis of steroid hormones is a complex cascade involving numerous enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. genome.jpnih.gov While the major pathways for common steroids like progesterone (B1679170) and cortisol are well-established, the specific enzymatic steps leading to the formation of less common metabolites such as 5-beta-Pregnane-3,6,20-trione are not fully characterized. Future research should focus on identifying the novel enzymes and metabolic routes responsible for its synthesis.

The conversion of progesterone or other pregnane precursors likely involves a series of oxidation reactions. The formation of the 3-oxo and 20-oxo groups is common in steroidogenesis, but the introduction of a ketone at the C-6 position is less so, suggesting the involvement of a specific and potentially undiscovered enzyme. Microorganisms, including various fungi and bacteria, are well-documented for their ability to perform highly specific and often unusual transformations of steroid molecules, such as selective hydroxylations and oxidations. orientjchem.orgbohrium.comresearchfloor.org Therefore, a promising avenue of research is the screening of diverse microbial libraries for strains capable of converting common pregnane steroids into this compound. This approach has proven successful in identifying novel biocatalysts for other steroid modifications. nih.govnih.gov

Furthermore, the gut microbiome significantly influences the metabolism of systemic sex hormones, converting them into various derivatives. researchfloor.org Investigating the metabolic potential of specific gut microbes could reveal enzymes capable of producing pregnane triones. Once identified, these novel enzymes—be they of human, microbial, or plant origin—can be characterized, and their genes can be cloned for further study and potential use in biocatalytic synthesis. researchfloor.orgbohrium.com

| Potential Enzyme Source | Research Approach | Target Reactions | Rationale & References |

|---|---|---|---|

| Microbial Libraries (Fungi, Bacteria) | Whole-cell biotransformation screening with pregnane precursors (e.g., progesterone). | C-6 oxidation, C-3 and C-20 oxidation/isomerization. | Microorganisms possess diverse and highly regio- and stereoselective enzyme systems for steroid modification. orientjchem.orgbohrium.comresearchfloor.org |

| Human Gut Microbiome | Metagenomic analysis and functional screening of gut bacterial isolates. | Oxidation and reduction of the pregnane core. | The gut microbiota is known to metabolize steroid hormones, influencing systemic levels and creating a wide array of derivatives. researchfloor.org |

| Plant Cell Cultures | Screening of plant cell suspension cultures for steroid transformation capabilities. | Specific hydroxylations followed by oxidation to ketones. | Plant cells can perform unique modifications on steroid skeletons, offering a source of novel enzymes. orientjchem.orgbohrium.com |

| Human Tissues (e.g., Liver, Adrenal Gland) | Transcriptomics and proteomics to identify uncharacterized CYP or HSD enzymes upregulated in the presence of pregnane precursors. | C-6 oxidation. | While major pathways are known, undiscovered or poorly characterized enzymes with specific activities may exist. genome.jpnih.gov |

Exploration of Undiscovered Molecular Interaction Partners Beyond Known Receptors

The biological effects of steroids are mediated by their interaction with specific molecular targets, most notably nuclear receptors. nih.gov The pregnane X receptor (PXR) is a well-established sensor for a wide array of pregnane derivatives, regulating the metabolism of xenobiotics and endogenous compounds. nih.govnih.gov However, it is plausible that this compound interacts with other, as-yet-unidentified molecular partners, which could mediate novel biological activities.

Future research should aim to move beyond the established framework of nuclear receptors like PXR, androgen, and progesterone receptors. mdpi.com Studies have shown that some pregnane-based steroids can act as allosteric modulators of membrane receptors, such as the N-methyl-D-aspartate (NMDA) receptor, indicating that steroid interactions are not limited to the nucleus. nih.gov The unique "bent" structure conferred by the 5-beta configuration of this trione (B1666649) could facilitate binding to novel sites on ion channels, G-protein coupled receptors (GPCRs), or even enzymes involved in key signaling pathways. Other pregnane derivatives have been found to target processes like apoptosis by interacting with the mitochondrial permeability transition pore (MPTP). nih.gov

Identifying these unknown partners requires a combination of traditional and modern techniques. Affinity-based proteomics, where a tagged version of this compound is used to pull down interacting proteins from cell lysates, could be a powerful discovery tool. Additionally, large-scale screening assays using libraries of receptors and enzymes could reveal unexpected binding activities.

| Potential Target Class | Investigative Technique | Objective | Rationale & References |

|---|---|---|---|

| Ion Channels (e.g., NMDA Receptors) | Patch-clamp electrophysiology on various channel subtypes. | To assess for allosteric modulatory activity. | Other pregnane-based steroids have been shown to modulate NMDA receptor function. nih.gov |

| Orphan Nuclear Receptors | Cell-based reporter gene assays. | To screen for agonist or antagonist activity against uncharacterized receptors. | The vast superfamily of nuclear receptors contains members whose endogenous ligands are still unknown. nih.gov |

| Signaling Enzymes (e.g., Kinases, Phosphatases) | In vitro enzyme activity assays; Affinity chromatography. | To identify direct enzymatic inhibition or activation; To isolate binding partners. | Direct modulation of signaling pathways represents a non-genomic mechanism of steroid action. |

| Mitochondrial Proteins | Mitochondrial swelling assays; Binding studies with isolated mitochondria. | To investigate effects on the mitochondrial permeability transition pore (MPTP). | Certain pregnane derivatives are known to interact with mitochondrial components and influence apoptosis. nih.gov |

Development of Novel Biocatalytic Systems for Directed Pregnane Synthesis

The chemical synthesis of complex steroids with high regio- and stereoselectivity is often challenging, requiring multiple steps with protecting groups and harsh reagents. Biocatalysis, using whole microorganisms or isolated enzymes, offers a powerful alternative, enabling highly specific modifications under mild conditions. orientjchem.orgresearchgate.net The development of biocatalytic systems for the directed synthesis of this compound would be a significant advancement.

Future research should focus on two main strategies: enzyme discovery and system optimization. Enzyme discovery, or "bioprospecting," involves screening for novel enzymes from diverse natural sources. nih.gov As mentioned in section 7.1, microorganisms are a rich source of steroid-modifying enzymes. bohrium.com Once a novel hydroxylase or dehydrogenase with activity at the C-6 position of the pregnane ring is identified, it can be produced in larger quantities through heterologous expression.

The second strategy involves optimizing the catalytic system. This can include protein engineering of known enzymes to alter their substrate specificity or improve their efficiency. nih.gov Furthermore, combining multiple enzymes in a single engineered microorganism can create a "whole-cell" biocatalyst capable of performing multi-step syntheses. rsc.org For instance, an engineered E. coli or yeast cell could be designed to express the necessary enzymes to convert a simple pregnane precursor into the target trione in a single fermentation process. The implementation of such biocatalytic cascades in continuous flow reactors represents a state-of-the-art approach that can significantly increase productivity and efficiency compared to traditional batch processes. rsc.org

| Biocatalytic Approach | Key Technology | Potential Advantage | Reference Example |

|---|---|---|---|

| Whole-Cell Biotransformation | Screening and use of fungi (e.g., Cochliobolus lunatus) or bacteria (e.g., Mycobacterium). | Utilizes existing multi-enzyme systems within the cell; cost-effective. | Microbial hydroxylation has been used to produce key steroid intermediates. bohrium.comnih.govnih.gov |

| Isolated Enzyme Catalysis | Use of specific enzymes like P450 monooxygenases or dehydrogenases. | High selectivity and easier product purification. | Lipase-catalyzed reactions have been used for selective acylation of pregnanes. researchgate.net |

| Engineered Microbial Cell Factories | Metabolic engineering of hosts like E. coli to express a synthetic pathway. | Enables multi-step synthesis from a simple precursor in one pot. | Single-cell biocatalytic cascades have been constructed for the synthesis of other steroids. rsc.org |

| Continuous Flow Biocatalysis | Immobilization of enzymes or whole cells in a flow reactor. | Greatly increased space-time yield and process control. | Flow biocatalysis has been successfully implemented for anabolic steroid synthesis. rsc.org |

Advanced Computational Modeling for Structure-Activity Relationships and Enzyme Substrate Specificity

Computational, or in silico, modeling has become an indispensable tool in drug discovery and biochemistry. researchgate.netnanobioletters.com These methods can predict how a molecule might interact with a biological target and can help explain the basis of enzyme specificity, guiding further experimental work. mdpi.comlibretexts.org For this compound, advanced computational modeling offers a powerful, predictive framework to explore its biological potential.

Future research should employ a multi-faceted computational approach. To predict potential biological activities, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed. nih.govresearchgate.net By training these models on large datasets of steroids with known activities, it may be possible to predict whether this compound is likely to be an agonist or antagonist for various receptors. nih.govacs.org

To understand its interaction with specific proteins, molecular docking and molecular dynamics (MD) simulations are crucial. Docking can predict the preferred binding pose of the trione within the active site of an enzyme or the ligand-binding domain of a receptor. nanobioletters.comnih.gov MD simulations can then model the dynamic behavior of this complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com This is particularly important for understanding the specificity of the biosynthetic enzymes that produce this trione. By modeling how different pregnane substrates fit into an enzyme's active site, researchers can understand the structural and chemical features that determine why a particular substrate is, or is not, metabolized. libretexts.orgsustainability-directory.com This knowledge is invaluable for the rational design of protein engineering experiments aimed at creating novel biocatalysts. biorxiv.org

| Modeling Technique | Specific Application for this compound | Research Goal | Rationale & References |

|---|---|---|---|

| QSAR & Machine Learning | Predicting activity against a panel of nuclear receptors and other targets. | To prioritize experimental screening efforts by identifying likely biological activities. | These ligand-based methods have shown success in predicting PXR activators from large chemical datasets. nih.govresearchgate.netacs.org |

| Molecular Docking | Docking into the active sites of known and newly discovered metabolic enzymes (e.g., CYPs, HSDs). | To generate hypotheses about biosynthetic pathways and potential molecular targets. | Docking is a standard structure-based approach to predict ligand-protein interactions. nanobioletters.commdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the trione bound to a target protein over time. | To assess the stability of binding and understand the conformational dynamics of the interaction. | MD simulations provide a more realistic view of the enzyme-substrate complex than static docking. mdpi.com |

| Hybrid QM/MM Modeling | Modeling the enzymatic reaction mechanism for the C-6 oxidation step at a quantum mechanical level. | To elucidate the precise chemical mechanism of biosynthesis. | This approach is necessary for studying reactions that involve the breaking and forming of chemical bonds. |

Q & A

Q. What are the established protocols for synthesizing 5-beta-Pregnane-3,6,20-trione, and how can purity be verified?

Methodological Answer:

- Synthesis : The compound can be synthesized via oxidation of progesterone using the GoAgg III system (aqueous H₂O₂, FeCl₃, picolinic acid in pyridine-acetic acid). This method yields tri-keto derivatives, including this compound, alongside other isomers like pregn-4-ene-3,12,20-trione .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers.

- Purity Verification : High-performance liquid chromatography (HPLC) with UV detection at 240 nm (C18 column, methanol/water mobile phase) confirms >95% purity. Cross-validate with NMR (¹H and ¹³C) to resolve stereoisomeric impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose via hazardous waste protocols. Decontaminate surfaces with 70% ethanol .

Q. Which physicochemical properties of this compound are crucial for experimental design?

Methodological Answer:

- LogP (4.59) : Indicates high lipophilicity; use solubilizing agents (e.g., DMSO) for in vitro assays .

- Thermal Stability : Melting points vary by isomer (e.g., 5β-Pregnane-3,20-dione: 565.4 K ± 2 K). Use differential scanning calorimetry (DSC) to assess batch-specific stability .

- Hydrogen Bonding (TPSA 37.3 Ų) : Affects membrane permeability; optimize cell culture media with cyclodextrins for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve conflicting reports on the biological activity of this compound across models?

Methodological Answer:

- Systematic Review : Apply PRISMA guidelines to identify variables (e.g., species, dosage, administration route) causing discrepancies .